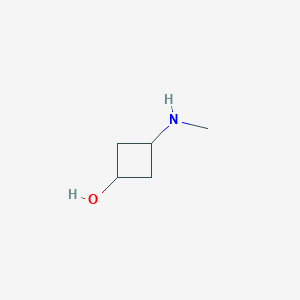

3-(Methylamino)cyclobutan-1-OL

描述

Cyclobutane-containing amino alcohols represent a unique structural class, merging the distinct characteristics of a strained four-membered ring with the versatile functionality of an amino alcohol motif. This combination offers a compelling scaffold for chemical exploration and development.

Structure

3D Structure

属性

IUPAC Name |

3-(methylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLQGNZKHKBJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712429, DTXSID201300712 | |

| Record name | 3-(Methylamino)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Methylamino)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-94-5, 1033710-19-8 | |

| Record name | 3-(Methylamino)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Methylamino)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,3r)-3-(methylamino)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylamino Cyclobutan 1 Ol and Its Stereoisomers

Strategies for Cyclobutane (B1203170) Ring Construction in Amino Alcohol Synthesis

The formation of the cyclobutane core is a critical step in the synthesis of 3-(methylamino)cyclobutan-1-ol. The inherent ring strain of the four-membered ring necessitates specific synthetic strategies to achieve its efficient construction.

[2+2] Cycloaddition Reactions in the Formation of Cyclobutane Intermediates

[2+2] cycloaddition reactions are a primary and widely used method for the synthesis of cyclobutane rings nih.gov. These reactions involve the union of two doubly bonded molecules to form a four-membered ring. In the context of synthesizing precursors for this compound, this can involve the reaction of an alkene with a ketene or a ketene equivalent.

For instance, the reaction of a vinyl ether with a sulfonyl allene under hyperbaric conditions has been shown to produce cyclobutane intermediates that can be further functionalized to amino alcohols ru.nlresearchgate.net. The general approach involves the formation of a cyclobutanone (B123998) or a related derivative which can then be elaborated to introduce the required amino and hydroxyl groups. The reaction conditions, such as pressure and temperature, can be optimized to improve the yield of the cycloadduct ru.nl.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Sulfonyl allene | Benzyl vinyl ether | 15 kbar, 50°C | Substituted cyclobutane | ru.nl |

| Dichloroketene | Alkene | Thermal | Dichlorocyclobutanone | nih.gov |

These cycloaddition strategies provide a versatile entry to the cyclobutane core, which is essential for the subsequent installation of the desired functionalities.

Intramolecular Cycloaddition Approaches for Stereocontrolled Cyclobutane Formation

Intramolecular [2+2] cycloaddition reactions offer a powerful method for achieving stereocontrol in the formation of the cyclobutane ring. By tethering the two reacting moieties, the stereochemical outcome of the cycloaddition can be directed, leading to specific stereoisomers of the cyclobutane product.

An enantioselective synthesis of complex molecules containing fused cyclobutane rings has been achieved through the chirality transfer [2+2] cycloaddition of an allenic ketone and an alkene nih.gov. This approach allows for the synthesis of optically active cyclobutane intermediates. While not directly applied to this compound in the reviewed literature, this methodology demonstrates the potential for synthesizing enantiomerically enriched precursors.

Furthermore, organocatalytic activation of cyclopropanes can lead to the highly stereoselective formation of cyclobutanes nih.gov. This method involves the in-situ generation of a reactive donor-acceptor cyclopropane (B1198618) intermediate that then undergoes a stereoselective rearrangement to a cyclobutane.

Installation of Amino and Hydroxyl Functionalities

Once the cyclobutane skeleton is in place, the next critical phase is the introduction of the methylamino and hydroxyl groups at the C-3 and C-1 positions, respectively. The relative stereochemistry of these two groups is a key aspect of the synthesis.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds organic-chemistry.org. This reaction is a cornerstone in pharmaceutical and medicinal chemistry for C-N bond formation due to its operational simplicity and the availability of a wide range of protocols nih.gov. In the context of this compound synthesis, a suitable 3-hydroxycyclobutanone (B178150) precursor could undergo reductive amination with methylamine.

The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine organic-chemistry.org. A variety of reducing agents can be employed, with borohydride reagents being particularly common thieme.com. The choice of reducing agent can influence the selectivity and outcome of the reaction.

| Carbonyl Precursor | Amine | Reducing Agent | Product |

| 3-Hydroxycyclobutanone | Methylamine | Sodium cyanoborohydride | This compound |

| Aldehyde/Ketone | Primary/Secondary Amine | Borane reagents | Substituted Amine |

This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.

Nucleophilic Substitution Reactions in Cyclobutane Amino Alcohol Synthesis

Nucleophilic substitution is another key strategy for introducing the amino group onto the cyclobutane ring. This typically involves the displacement of a good leaving group by an amine nucleophile. To facilitate this, a hydroxyl group on the cyclobutane ring can be converted into a better leaving group, such as a tosylate or mesylate masterorganicchemistry.com.

The reaction of an alcohol with tosyl chloride or mesyl chloride in the presence of a base converts the hydroxyl group into a tosylate or mesylate, respectively khanacademy.org. These sulfonate esters are excellent leaving groups and readily undergo nucleophilic substitution with amines like methylamine. This approach allows for the introduction of the amino group with inversion of stereochemistry at the reaction center, which is a crucial consideration in stereoselective synthesis.

| Substrate | Reagent | Leaving Group | Nucleophile | Product |

| Cyclobutanol (B46151) | Tosyl Chloride/Pyridine | Tosylate | Methylamine | 3-(Methylamino)cyclobutane |

| Cyclobutanol | Mesyl Chloride/Pyridine | Mesylate | Methylamine | 3-(Methylamino)cyclobutane |

Catalytic Hydrogenation Methods for Amine Reduction

Catalytic hydrogenation is a powerful and clean method for the reduction of various functional groups, including the synthesis of amines. In the context of this compound synthesis, catalytic hydrogenation can be employed to reduce an enamine or an imine precursor formed on the cyclobutane ring.

The hydrogenation of cyclobutyl enamides has been investigated using various rhodium-based catalysts, leading to the synthesis of new cyclobutyl α-amino acids nih.gov. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and the stereochemistry of the substrate nih.gov. For example, catalysts like Wilkinson's catalyst, Et-DuPHOS-Rh, and ChiraPHOS-Rh have been used to achieve diastereoselective hydrogenation of enamides on a cyclobutane scaffold nih.gov.

Furthermore, catalytic transfer hydrogenation provides an alternative to using molecular hydrogen. Asymmetric transfer hydrogenation of cyclobutenediones has been developed to produce highly functionalized and enantioenriched cyclobutanes acs.org. While this specific application is for a different class of cyclobutanes, it highlights the potential of catalytic hydrogenation methods in controlling stereochemistry on the four-membered ring.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of cyclobutane derivatives is a field of intensive research, aiming to control the arrangement of substituents on the cyclobutane ring. mdpi.comnih.gov For a molecule like this compound, which has two stereocenters, this involves controlling both the relative (cis/trans) and absolute (R/S) stereochemistry.

Diastereoselective synthesis aims to produce one diastereomer (e.g., cis or trans) in preference to others. Several strategies have been developed to synthesize substituted cyclobutanes with high diastereoselectivity.

One notable method is the ring contraction of pyrrolidines. In this approach, a suitably substituted pyrrolidine undergoes nitrogen extrusion and ring contraction to form a cyclobutane. The stereochemistry of the substituents on the starting pyrrolidine can influence the stereochemical outcome of the cyclobutane product, allowing for the selective formation of specific diastereomers. acs.orgnih.gov For instance, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate can lead to the stereoselective formation of the corresponding cis-cyclobutane. nih.gov

Another effective strategy is the Michael addition onto cyclobutene precursors. nih.govresearchgate.net In this method, a nucleophile—in this case, a methylamine equivalent—adds to a cyclobutene bearing an electron-withdrawing group. The facial selectivity of the addition can be controlled by steric or electronic factors on the cyclobutene ring, leading to a predominance of one diastereomer. This approach has been successfully used to synthesize N-heterocycle-substituted cyclobutanes with high diastereoselectivity. nih.govresearchgate.net

| Method | Description | Stereochemical Control | Example Precursors |

| Pyrrolidine Ring Contraction | A substituted pyrrolidine undergoes a reaction involving nitrogen extrusion, leading to the formation of a cyclobutane ring. acs.orgnih.gov | The stereochemistry of the starting pyrrolidine directs the formation of the corresponding cyclobutane diastereomer. nih.gov | Substituted Pyrrolidines |

| Michael Addition | A nucleophile adds to an activated cyclobutene, forming a new carbon-nucleophile bond. nih.govresearchgate.net | The approach of the nucleophile is directed by substituents on the cyclobutene ring, favoring one diastereomer. nih.gov | Cyclobutenes, Methylamine |

Enantioselective synthesis is employed to produce a specific enantiomer of a chiral molecule. This is often achieved using chiral auxiliaries or catalysts.

Chiral Auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Oxazolidinones, popularized by David Evans, are common chiral auxiliaries. For the synthesis of a chiral cyclobutane, an oxazolidinone can be attached to a precursor molecule to direct a subsequent cycloaddition or alkylation reaction, after which it is cleaved to reveal the chiral cyclobutane core. nih.gov

Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions enantioselectively. researchgate.net For the synthesis of chiral cyclobutanes, bifunctional acid-base catalysts, such as those derived from cinchona alkaloids and squaramides, have proven effective. nih.govrsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously, creating a highly organized, chiral transition state that leads to the formation of one enantiomer over the other. This has been demonstrated in the enantioselective sulfa-Michael addition to cyclobutenes, achieving high yields and excellent enantioselectivity. nih.govrsc.org Other advanced methods include cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition, which can generate chiral cyclobutane derivatives with excellent enantioselectivity. chemistryviews.org

| Approach | Description | Key Features | Catalyst/Auxiliary Examples |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereoselectivity. It is removed in a later step. | Stoichiometric use of the chiral source; high stereoselectivity; auxiliary can often be recovered. | Oxazolidinones nih.gov |

| Organocatalysis | A small, chiral organic molecule is used in catalytic amounts to induce enantioselectivity. researchgate.net | Metal-free; operates under mild conditions; high enantioselectivity. nih.gov | Cinchona-based squaramides nih.govrsc.org |

| Asymmetric Metal Catalysis | A chiral ligand coordinates to a metal center to form a catalyst that promotes enantioselective transformations. chemistryviews.org | High turnover numbers; excellent enantioselectivity; broad substrate scope. chemistryviews.org | Chiral Phosphoramidite-Iridium complexes chemistryviews.org |

Achieving full stereochemical control in the synthesis of cyclobutane amino alcohols like this compound requires methodologies that can independently or simultaneously set both the relative and absolute stereochemistry.

Relative stereochemistry (diastereoselectivity) is often dictated by the mechanism of the ring-forming reaction. For example, in a [2+2] cycloaddition, the stereochemistry of the starting alkenes can translate directly to the relative stereochemistry of the substituents on the resulting cyclobutane ring. mdpi.com Similarly, in ring-contraction or expansion reactions, the stereochemical relationships of the groups in the starting material are often retained in the product. acs.org

Absolute stereochemistry (enantioselectivity) is introduced by using a chiral element at some stage in the synthesis. This can be a chiral substrate, a chiral reagent, a chiral auxiliary, or a chiral catalyst. mdpi.comdiva-portal.org For instance, the Sharpless asymmetric aminohydroxylation can introduce both the amino and hydroxyl groups across a double bond in an enantioselective manner, although this method is most suitable for specific substrate classes like α,β-unsaturated esters. diva-portal.org More commonly, a prochiral starting material is transformed using an external chiral catalyst, such as an organocatalyst or a chiral metal complex, to set the absolute configuration of one or more stereocenters. mdpi.comchemistryviews.org By combining a diastereoselective reaction with an enantioselective catalyst or auxiliary, chemists can access a single, pure stereoisomer of the target molecule.

Purification and Isolation Methodologies for Stereoisomeric Purity

After a stereoselective synthesis, the resulting mixture of stereoisomers must be purified to isolate the desired compound with high purity. The primary technique for separating stereoisomers is chromatography. diva-portal.org

For Enantiomers:

Chiral Stationary Phase (CSP) Chromatography: This is a direct method where the mixture of enantiomers is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral environment, leading to different retention times and allowing for their separation. diva-portal.org

For Diastereomers:

Standard Chromatography: Diastereomers have different physical properties (e.g., boiling point, polarity) and can typically be separated using standard chromatographic techniques like column chromatography on an achiral stationary phase (e.g., silica gel). diva-portal.org

An alternative, indirect method for separating enantiomers involves converting them into a mixture of diastereomers. This is achieved by reacting the enantiomeric mixture (e.g., of a chiral alcohol or amine) with a single enantiomer of a chiral derivatizing agent. The resulting diastereomeric products can then be separated by standard chromatography. Afterward, the derivatizing agent is cleaved to regenerate the separated, pure enantiomers. diva-portal.org

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, are highly atom-economical as they reduce the need for intermediate purification steps and minimize solvent waste. rsc.org

Catalysis: The use of catalytic reagents (organocatalysts, metal catalysts) is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. rsc.org

Reduction of Synthetic Steps: A shorter synthetic route is generally greener as it consumes less energy, solvent, and reagents, and generates less waste. researchgate.net Strategies that build the cyclobutane core and install the functional groups in a convergent manner are often more efficient.

Use of Renewable Feedstocks and Safer Solvents: While not always feasible for complex targets, exploring starting materials derived from renewable sources is a key goal of green chemistry. Additionally, minimizing the use of hazardous solvents and replacing them with greener alternatives is crucial. Some modern synthetic methods, such as certain photocycloadditions, can be performed under solvent-free conditions. chemistryviews.orgrsc.org

Applying these principles can lead to more sustainable and environmentally friendly methods for the production of this compound and other valuable chemical compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Methylamino Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-(Methylamino)cyclobutan-1-ol, providing detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the basic structure of the molecule.

¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the methyl group on the nitrogen, the protons on the cyclobutane (B1203170) ring, and the hydroxyl proton. The chemical shifts and coupling constants (J-values) between adjacent protons are crucial for determining the relative positions of the substituents on the cyclobutane ring. For instance, the coupling constants for cis- and trans-protons on a cyclobutane ring will differ, aiding in the initial stereochemical assessment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon bearing the hydroxyl group typically appears in the range of 50-70 ppm. libretexts.org The other carbons of the cyclobutane ring and the methyl carbon of the amino group will have distinct chemical shifts, confirming the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-OH | ~3.5 - 4.5 | ~65 - 75 |

| CH-NHCH₃ | ~2.5 - 3.5 | ~50 - 60 |

| Ring CH₂ | ~1.5 - 2.5 | ~20 - 35 |

| N-CH₃ | ~2.2 - 2.8 | ~30 - 40 |

| OH | Variable | - |

| NH | Variable | - |

Note: Predicted values are approximate and can vary based on solvent and stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure and stereochemistry of this compound. ru.nl

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the molecule. researchgate.netsdsu.edu It helps to trace the proton network through the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. researchgate.netepfl.ch This is crucial for identifying quaternary carbons and for piecing together the molecular framework, especially in complex structures.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons, which is vital for stereochemical assignment. ru.nlresearchgate.net For this compound, NOESY can differentiate between cis and trans isomers by detecting through-space interactions between the protons on the cyclobutane ring and the substituents. For example, a NOE between the proton on the carbon bearing the hydroxyl group and the methyl protons of the amino group would suggest a cis relationship.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is employed to confirm the molecular weight and assess the purity of this compound. The compound has a molecular weight of approximately 115.17 g/mol . High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The mass spectrum will show a molecular ion peak ([M]⁺) and various fragment ions resulting from the breakdown of the molecule in the mass spectrometer. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 116.1075 |

| [M+Na]⁺ | 138.0894 |

Note: m/z is the mass-to-charge ratio.

X-ray Crystallography for Definitive Stereochemical Assignment and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. ksu.edu.sa By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or a suitable salt derivative, the precise positions of all atoms in the crystal lattice can be determined. This technique can unambiguously establish the cis or trans configuration of the substituents on the cyclobutane ring and the conformation of the ring itself in the solid state.

Chromatographic Techniques for Purity and Isomeric Ratio Determination (e.g., LC-MS, HPLC)

Chromatographic methods are essential for determining the purity and isomeric ratio of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the cis and trans isomers of this compound. japsonline.com By using a suitable stationary phase and mobile phase, the different isomers will have different retention times, allowing for their quantification and the determination of the isomeric ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful analytical tool. rsc.orgunipd.it LC-MS not only separates the isomers but also provides mass information for each peak, confirming their identity and detecting any impurities. This is particularly useful for analyzing complex mixtures and reaction products.

Chiroptical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical methods are used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. thieme-connect.dediva-portal.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov Enantiomers will have mirror-image CD spectra. By derivatizing the amine with a suitable chromophore, the enantiomeric excess can be determined by comparing the CD spectrum of the sample to that of a known standard. hindsinstruments.comnih.gov

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. diva-portal.org The magnitude and direction of the rotation can be used to determine the enantiomeric excess, provided the specific rotation of the pure enantiomer is known.

Computational and Theoretical Investigations of 3 Methylamino Cyclobutan 1 Ol

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. For 3-(Methylamino)cyclobutan-1-ol, DFT calculations are essential for determining its most stable three-dimensional structure, a process known as geometrical optimization. These calculations solve for the electron density of the molecule to find the lowest energy arrangement of its atoms.

The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) that appropriately balance computational cost and accuracy. The output of a geometrical optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. DFT also allows for the analysis of the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information is critical for predicting the molecule's reactivity, with the nucleophilic amino group and hydroxyl group being key sites for chemical reactions.

Table 1: Predicted Geometrical Parameters for cis-3-(Methylamino)cyclobutan-1-ol (Optimized via DFT) Note: This data is illustrative of typical DFT calculation outputs.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-O | 1.43 Å |

| Bond Length | C3-N | 1.47 Å |

| Bond Length | N-C(methyl) | 1.46 Å |

| Bond Angle | C2-C1-C4 | 88.5° |

| Bond Angle | C1-C2-C3 | 89.0° |

| Dihedral Angle | C2-C1-C4-C3 | 25.5° (Puckering Angle) |

Conformational Analysis and Energy Landscapes of Cyclobutane (B1203170) Amino Alcohols

The cyclobutane ring is not a planar square; it adopts a puckered or bent conformation to alleviate the significant angular and torsional strain inherent in a four-membered ring. This puckering results in atoms being positioned in either axial or pseudo-equatorial orientations. The presence of two substituents in this compound—the hydroxyl and methylamino groups—leads to the existence of multiple stereoisomers (cis and trans) and, within each, several distinct conformers.

Computational methods are used to perform a systematic conformational analysis. This involves rotating the substituents and exploring the puckering of the ring to identify all possible stable conformers. The relative energies of these conformers are calculated, allowing for the construction of a potential energy surface, or energy landscape. This landscape reveals the lowest-energy (most stable) conformers and the energy barriers required for interconversion between them. For this compound, the most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. Computational studies on related cyclobutanol (B46151) systems have shown that equatorial conformers are often more stable.

Table 2: Hypothetical Relative Energies of trans-3-(Methylamino)cyclobutan-1-ol Conformers Note: Energies are relative to the most stable conformer (Conformer A).

| Conformer | -OH Position | -NHCH3 Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Diequatorial) | Equatorial | Equatorial | 0.00 |

| B (Diaxial) | Axial | Axial | +2.5 |

| C (Axial/Equatorial) | Axial | Equatorial | +1.2 |

| D (Equatorial/Axial) | Equatorial | Axial | +1.5 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to study its behavior in a more realistic environment.

These simulations can reveal how the molecule tumbles and changes its conformation in solution. nih.gov A key focus would be the interactions between the solvent and the compound's functional groups. The hydroxyl (-OH) and methylamino (-NH) groups are both capable of acting as hydrogen bond donors and acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the compound and surrounding water molecules, providing insight into its solubility and interaction profile. The simulations are run under specific conditions of temperature and pressure to mimic a real-world setting. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org These methods can map the entire potential energy surface of a reaction, from reactants to products, identifying key intermediates and transition states. acs.org This allows researchers to understand the step-by-step pathway of a reaction and calculate the activation energies associated with each step, which determines the reaction rate.

For example, the synthesis of this compound could be investigated, such as through the reductive amination of 3-hydroxycyclobutanone (B178150) with methylamine. Computational chemists can model this reaction to determine the structure of the transition state for the nucleophilic attack of the amine on the ketone, followed by the reduction step. By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be predicted, guiding experimental efforts to optimize reaction conditions. nih.gov

Computational Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which is crucial for structure verification. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and quantum chemical calculations can accurately predict ¹H and ¹³C NMR chemical shifts.

Using the optimized geometry obtained from DFT calculations, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing these computationally predicted chemical shifts with experimentally measured spectra serves as a powerful method to confirm the proposed structure and assign specific signals to the correct atoms in the molecule. researchgate.net This is particularly useful for distinguishing between different stereoisomers, whose spectra can be very similar.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Note: This data is for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CHOH) | 68.5 |

| C2/C4 (-CH2-) | 40.1 |

| C3 (-CHNH-) | 55.2 |

| C(methyl) (-CH3) | 34.8 |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a macromolecule, typically a protein or enzyme (a receptor). researchgate.net This method is fundamental in drug discovery for identifying and optimizing potential drug candidates. For this compound, docking studies could be performed to screen it against various biological targets to explore its potential pharmacological activity.

The process involves using a known 3D structure of a target protein. A docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. These poses are scored based on how well they fit and the strength of their intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). The resulting docking score provides an estimate of the binding affinity. Such studies could identify potential protein targets for this compound, such as kinases or G-protein coupled receptors (GPCRs), paving the way for further experimental investigation. researchgate.net

Insufficient Information for Article Generation

The initial research plan aimed to gather detailed findings on oxidation, esterification, etherification, acylation, sulfonylation, alkylation, and amidation reactions involving this compound. However, the search did not yield any specific studies or datasets that would allow for a thorough and scientifically accurate discussion of these transformations as they pertain directly to this compound.

Therefore, it is not possible to generate the requested article with the required level of detail, including data tables and specific research findings, as the foundational scientific literature is not available. The creation of such an article would necessitate speculative information, which would not adhere to the principles of scientific accuracy.

Reactivity and Derivatization Strategies for 3 Methylamino Cyclobutan 1 Ol

Cyclobutane (B1203170) Ring Modifications and Transformations

The four-membered carbocycle of 3-(methylamino)cyclobutan-1-ol is a versatile scaffold that can undergo significant structural reorganization. Due to inherent ring strain, cyclobutane derivatives are valuable synthetic intermediates capable of undergoing selective modifications to yield larger or smaller ring systems, or to introduce new functional groups with a high degree of stereocontrol.

Ring expansion and contraction reactions represent powerful strategies for transforming the cyclobutane skeleton into different carbocyclic systems, such as cyclopentanes or cyclopropanes. These transformations often proceed through carbocationic intermediates, where the release of ring strain provides a thermodynamic driving force.

Ring Expansion: A common strategy for the one-carbon ring expansion of cyclobutanes involves semipinacol-type rearrangements, such as the Tiffeneau–Demjanov rearrangement. For a derivative of this compound, this would typically first require modification. For instance, the conversion of the amino group to a primary amine adjacent to the hydroxyl group (an amino alcohol) would be necessary. Treatment of such a 1-(aminomethyl)cyclobutanol (B574032) derivative with nitrous acid generates a diazonium salt. The subsequent loss of nitrogen gas produces a primary carbocation, which can trigger the migration of an adjacent endocyclic C-C bond, expanding the four-membered ring to a five-membered cyclopentanone. The regioselectivity of this migration is influenced by the substitution pattern on the ring.

Another potential pathway involves the diazotization of an aminocyclobutane, known as the Demjanov rearrangement. This reaction can convert an aminocyclobutane into a mixture of a cyclobutanol (B46151) and a cyclopropylmethanol, representing both substitution and ring contraction products.

Ring Contraction: Ring contraction of the cyclobutane ring is also a feasible transformation, often achieved through rearrangements that extrude a carbon atom from the ring. One classic method is the Wolff rearrangement of an α-diazoketone, which would necessitate the oxidation of the alcohol in this compound to a ketone and subsequent α-diazotization. Photochemical or thermal conditions can then induce the elimination of dinitrogen and rearrangement to a ketene, which can be trapped to form a cyclopropane (B1198618) derivative. Another approach involves a Favorskii-type rearrangement on an α-halocyclobutanone derivative. More recently, methods involving the stereospecific conversion of pyrrolidines into cyclobutanes via nitrogen extrusion from a 1,1-diazene intermediate have been developed.

| Transformation Type | Required Derivative of this compound | Key Reagents | Potential Product | Reaction Name |

|---|---|---|---|---|

| Ring Expansion | 1-(Aminomethyl)-3-(methylamino)cyclobutan-1-ol | Nitrous Acid (HNO₂) | Methylaminocyclopentanone | Tiffeneau–Demjanov Rearrangement |

| Ring Contraction | α-Diazocyclobutanone derivative | Heat (Δ) or Light (hν) | Cyclopropanecarboxylic acid derivative | Wolff Rearrangement |

| Ring Contraction | α-Halocyclobutanone derivative | Base (e.g., NaOMe) | Cyclopropanecarboxylic acid ester | Favorskii Rearrangement |

The existing stereocenters at C-1 (bearing the hydroxyl group) and C-3 (bearing the methylamino group) in this compound can direct the stereochemical outcome of further functionalization on the cyclobutane ring. The development of methods for the direct, stereocontrolled preparation of substituted cyclobutanes is a significant area of synthetic chemistry.

One powerful strategy is directed C-H functionalization, where one of the existing functional groups (or a temporarily installed directing group) guides a catalyst to a specific C-H bond on the ring. For example, a directing group attached to the nitrogen or oxygen atom could facilitate the palladium-catalyzed arylation or alkenylation of the C-2 or C-4 positions. The facial selectivity of this addition would be influenced by the cis/trans relationship of the substituents on the starting material, leading to a specific diastereomer of the product.

Furthermore, the hydroxyl and amino groups themselves can be targets for stereoselective transformations. For example, an SN2-type reaction on a derivative where the hydroxyl group has been converted to a good leaving group (e.g., a tosylate or mesylate) would proceed with inversion of stereochemistry at C-1. This allows for the controlled synthesis of different stereoisomers from a single precursor. Organocatalysis has also emerged as a key tool for the stereoselective functionalization of cyclobutane scaffolds, including aldol (B89426) reactions and Michael additions on cyclobutanone (B123998) derivatives.

| Functionalization Strategy | Target Position | Potential Reagents/Catalyst System | Stereochemical Control |

|---|---|---|---|

| Directed C-H Arylation | C-2 or C-4 | Pd(OAc)₂, Directing Group (e.g., 8-aminoquinoline), Aryl Halide | Substrate-directed, based on the orientation of the directing group. |

| Nucleophilic Substitution | C-1 | 1. Tosyl chloride, pyridine; 2. Nucleophile (e.g., NaN₃) | Inversion of stereochemistry at the C-1 position (SN2). |

| Rhodium-Catalyzed C-H Insertion | C-2 or C-4 | Rh₂(OAc)₄, Diazo compound | Catalyst-controlled, allowing access to 1,3-disubstituted products. |

Cross-Coupling Reactions Involving this compound Derivatives (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for constructing carbon-carbon bonds. To employ a derivative of this compound in such a reaction, it must first be appropriately functionalized into either an organometallic reagent or an organic electrophile. Furthermore, the reactive N-H and O-H functionalities must be masked with suitable protecting groups to prevent interference with the catalytic cycle.

Preparation for Coupling:

Protection: The secondary amine and alcohol must be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while alcohols are frequently protected as silyl (B83357) ethers (e.g., TBS, TIPS). These groups are stable under typical Suzuki-Miyaura conditions but can be removed post-coupling.

Derivatization: The protected cyclobutane can be converted into either coupling partner:

Organoboron Reagent: A cyclobutyl halide or triflate derivative can be transformed into a cyclobutylboronic ester via Miyaura borylation or by reaction with a Grignard reagent followed by treatment with a borate (B1201080) ester. Potassium cyclobutyltrifluoroborates, known for their stability and reactivity, are also effective coupling partners.

Electrophilic Partner: The hydroxyl group can be converted into a good leaving group, such as a bromide, iodide, or triflate, making the carbon atom susceptible to oxidative addition by the palladium catalyst.

The Suzuki-Miyaura Reaction: The core of the reaction involves a catalytic cycle with a palladium(0) species. A protected and functionalized derivative, for example, a 3-(Boc-methylamino)-1-(TBS-oxy)cyclobutyl bromide, could serve as the electrophilic partner. This derivative would react with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The cycle proceeds via:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the cyclobutyl bromide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology allows for the direct connection of the cyclobutane core to various aryl, heteroaryl, or vinyl groups, providing a powerful tool for creating diverse molecular libraries.

| Step | Description | Example Reagents | Hypothetical Intermediate/Product |

|---|---|---|---|

| 1. Protection | Masking of the amine and alcohol functional groups. | Boc₂O, DMAP; TBSCl, Imidazole | Boc- and TBS-protected this compound |

| 2. Derivatization | Conversion of the protected alcohol into a halide. | CBr₄, PPh₃ | 1-Bromo-3-(Boc-methylamino)-3-(TBS-oxy)cyclobutane |

| 3. Coupling | Pd-catalyzed Suzuki-Miyaura reaction with an organoboron reagent. | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-Phenyl-3-(Boc-methylamino)-3-(TBS-oxy)cyclobutane |

| 4. Deprotection | Removal of protecting groups to reveal the final product. | TFA (for Boc); TBAF (for TBS) | 1-Phenyl-3-(methylamino)cyclobutan-1-ol |

Exploration of 3 Methylamino Cyclobutan 1 Ol As a Building Block in Complex Chemical Synthesis

Role as a Chiral Scaffold in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries introduce chirality to a non-chiral substrate, allowing for the selective formation of one enantiomer or diastereomer over others, and are typically removed and recycled later in the synthesis. wikipedia.orgyoutube.com

Amino alcohols are a well-established class of chiral auxiliaries. The compound 3-(Methylamino)cyclobutan-1-ol, as a cyclic amino alcohol, is a prime candidate for such applications. Its effectiveness stems from the conformationally restricted cyclobutane (B1203170) ring, which provides a rigid framework to direct incoming reagents to a specific face of the molecule. nih.gov

A common strategy involves converting the amino alcohol into an oxazolidinone, a heterocyclic motif that has been extensively used to direct stereoselective reactions like aldol (B89426) additions and alkylations. nih.gov For example, a structurally similar compound, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully used as a chiral auxiliary where it is first converted to a cyclopentano-oxazolidinone. This resulting scaffold then directs asymmetric alkylation and aldol reactions with excellent diastereoselectivity (>99%). nih.gov This established methodology strongly suggests that this compound can be similarly employed as an effective chiral auxiliary to produce enantiomerically pure compounds. nih.gov

Application in the Synthesis of Bioactive Compounds

The cyclobutane ring is a structural motif found in numerous natural products and is increasingly incorporated into medicinal chemistry programs to create unique three-dimensional structures. nih.gov The rigid nature of the cyclobutane scaffold can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

Utilization in Natural Product Synthesis

Many complex natural products feature strained cyclobutane subunits as part of their core structure. researchgate.net The synthesis of these intricate molecules represents a significant challenge in organic chemistry, and the use of pre-functionalized cyclobutane building blocks is a key strategy. While a specific total synthesis employing this compound is not prominently documented in available literature, building blocks with its structural characteristics—a chiral, four-membered ring with multiple functional groups—are highly sought after for this purpose. The presence of both an amino and a hydroxyl group provides two distinct points for chemical modification, allowing for the elaboration of the cyclobutane core into the complex scaffolds found in nature.

Development of Novel Linkers and Conjugates (e.g., oligonucleotide conjugates)

A significant application of this compound is in the development of novel linkers for bioconjugation, particularly for oligonucleotides. acs.orgresearchgate.net Oligonucleotides have great therapeutic potential but often require conjugation to other molecules to improve their delivery and stability. researchgate.net

Researchers have reported the synthesis of novel vinylpyrimidine phosphoramidite (B1245037) linkers where this compound is a key starting material. acs.org In this process, the methylamino group of the cyclobutane ring displaces a chlorine atom on 2,4-dichloro-pyrimidine. acs.org The resulting intermediate, 3-((2-chloropyrimidin-4-yl)(methyl)amino)cyclobutan-1-ol, is then further modified. acs.org The hydroxyl group on the cyclobutane ring is subsequently converted into a phosphoramidite, which allows the entire linker unit to be incorporated into an oligonucleotide sequence using standard automated solid-phase synthesis. acs.org

These linkers are designed for thiol-specific conjugation via a metal-free thiol-ene click reaction, providing an efficient and biocompatible method for attaching molecules like peptides, lipids, or carbohydrates to the oligonucleotide. acs.org

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 2,4-dichloro-pyrimidine | This compound | Et3N (Triethylamine), THF | 3-((2-Chloropyrimidin-4-yl)(methyl)amino)cyclobutan-1-ol | acs.org |

Precursor to Pharmaceutical Compounds and Intermediates in Drug Manufacturing

The unique structural properties of the cyclobutane ring make it an attractive scaffold for pharmaceutical development. nih.gov As an intermediate, this compound provides a non-flat, sp³-rich core that can be used to construct novel drug candidates. Its role in synthesizing linkers for oligonucleotide therapeutics is a direct application in the manufacturing of pharmaceutical agents. acs.orgresearchgate.net The synthesis of these complex bioconjugates requires reliable access to versatile intermediates like this compound to build the linking domain that is crucial for the drug's function. acs.org The development of efficient synthetic routes to such intermediates is a key focus in process chemistry and drug manufacturing. derpharmachemica.com

Contributions to Materials Science and Specialty Chemical Production

In materials science, amino alcohols are used to modify surfaces, improve adhesion, and create functional polymers. scbt.com While the primary documented use of this compound is in the biomedical field, its bifunctional character makes it a potentially valuable monomer or functionalizing agent in materials science. The amine and hydroxyl groups offer two points of reactivity, which could be used to incorporate the rigid cyclobutane scaffold into polymer backbones or as pendant groups. This could impart unique thermal or mechanical properties to the resulting material. As a functionalized cyclobutane, it is considered a specialty chemical, produced for high-value applications rather than as a bulk commodity.

Mechanistic Studies of Biological Activity and Receptor Interactions of 3 Methylamino Cyclobutan 1 Ol Derivatives

Investigation of Molecular Targets and Pathways

The molecular targets and pathways of 3-(methylamino)cyclobutan-1-OL derivatives are likely dictated by the nature and substitution pattern of other functional groups attached to the cyclobutane (B1203170) core. For instance, cyclobutane-based compounds have been developed as antagonists for integrin receptors, which are involved in cell adhesion and signaling pathways crucial in cancer progression. nih.govrsc.org In these instances, the cyclobutane scaffold serves to orient arginine and aspartate mimetic sidechains in a specific spatial arrangement to achieve high affinity for the αvβ3 integrin. nih.gov Therefore, it can be postulated that derivatives of this compound could be designed to target a variety of receptors or enzymes, with the specific target being determined by the appended pharmacophoric groups.

Ligand-Receptor Binding Affinity and Selectivity Studies

In studies of cyclobutane-based integrin antagonists, modifications to the sidechains attached to the cyclobutane ring led to significant variations in binding affinity. nih.gov This highlights the importance of the substituents in dictating the strength and specificity of the ligand-receptor interaction.

Table 1: Hypothetical Binding Affinities of this compound Derivatives for a Generic Receptor Target

| Derivative | Modification | Predicted Binding Affinity (Ki, nM) | Predicted Selectivity |

| Compound A | Unsubstituted | >1000 | Low |

| Compound B | Addition of a phenyl group | 150 | Moderate |

| Compound C | Addition of a substituted phenyl group | 25 | High |

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific binding data for this compound derivatives is not currently available.

Enzyme Modulation and Inhibition Kinetics

Derivatives of this compound could potentially act as enzyme modulators, either as inhibitors or activators. The type and kinetics of inhibition would depend on how the molecule interacts with the enzyme. researchgate.netcreative-enzymes.com

Competitive Inhibition: If a derivative has a structure similar to the enzyme's natural substrate, it might bind to the active site and compete with the substrate. In this case, the inhibition could be overcome by increasing the substrate concentration. creative-enzymes.comlibretexts.org

Non-competitive Inhibition: A derivative could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic activity, irrespective of substrate concentration. libretexts.org

Uncompetitive Inhibition: In this scenario, the inhibitor would bind only to the enzyme-substrate complex. libretexts.org

The specific kinetics would need to be determined experimentally for any given derivative and its target enzyme.

Influence of Stereochemistry on Biological Activity and Binding Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which can exist as different stereoisomers (enantiomers and diastereomers). longdom.orgnih.govbiomedgrid.com The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, as enzymes and receptors are themselves chiral. nih.govresearchgate.netbiomedgrid.com

For cyclobutane derivatives, the cis and trans relationship of substituents is a critical factor. Studies on chiral cyclobutane β-amino acid-based amphiphiles have shown that the cis/trans stereochemistry influences their molecular organization and the formation of hydrogen bonds. nih.gov Specifically, the trans isomer was found to have a higher thermal stability due to the formation of extended chains through intermolecular hydrogen bonds, while the cis isomer could form simultaneous hydrogen bonds between adjacent molecules, leading to a more bent configuration. nih.gov These differences in molecular arrangement would undoubtedly impact how such molecules bind to a receptor or enzyme active site.

The R,R and S,R isomers of the β2-adrenoceptor agonist fenoterol, which contains chiral centers, exhibit different G protein coupling preferences. nih.gov This demonstrates that stereoisomers can not only have different binding affinities but can also trigger distinct downstream signaling pathways. nih.gov

Table 2: Potential Influence of Stereochemistry on the Biological Activity of this compound Derivatives

| Stereoisomer | Relative Position of Substituents | Potential Biological Effect |

| cis-(1R,3S) | Amino and hydroxyl groups on the same side of the ring | May exhibit different receptor binding affinity compared to the trans isomer. |

| trans-(1R,3R) | Amino and hydroxyl groups on opposite sides of the ring | Could have a more linear and rigid conformation, potentially leading to higher selectivity for a specific target. |

| cis-(1S,3R) | Enantiomer of the (1R,3S) isomer | Likely to have different potency and may interact with different biological targets. |

| trans-(1S,3S) | Enantiomer of the (1R,3R) isomer | Expected to have a distinct pharmacological profile from its enantiomer. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint.

Key areas for modification and potential SAR insights include:

The Amino Group: The basicity and steric bulk of the amino group can be altered. For example, converting the methylamino group to a dimethylamino or a larger alkylamino group could affect binding affinity and selectivity.

The Hydroxyl Group: The hydroxyl group can be esterified or etherified to modulate polarity and hydrogen bonding capacity.

The Cyclobutane Ring: While the core scaffold is fixed, the introduction of additional substituents on the ring could influence the molecule's conformation and interaction with its target.

The Stereochemistry: As discussed previously, the relative and absolute stereochemistry of the amino and hydroxyl groups will be a critical determinant of activity.

In a study of cyclobutane-based integrin antagonists, the nature of the sidechains attached to the cyclobutane ring was found to be crucial for activity. nih.gov This underscores the importance of peripheral modifications in determining the biological profile of cyclobutane-containing molecules.

Comparative Analysis with Structurally Related Bioactive Compounds

The biological activities of this compound derivatives can be contextualized by comparing them with structurally related compounds. For example, amino alcohols derived from eugenol (B1671780) have been investigated for their insecticidal properties. mdpi.com These compounds share the β-amino alcohol motif, and their activity was found to be dependent on the nature of the amine and the presence of other functional groups. mdpi.com

Furthermore, comparing cyclobutane derivatives to their cyclopentane (B165970) or cyclohexane (B81311) analogs can reveal the impact of ring size and conformation on biological activity. The rigid and puckered nature of the cyclobutane ring often leads to a more defined orientation of substituents compared to the more flexible larger rings, which can result in enhanced potency and selectivity. cornellpharmacology.org

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Methylamino)cyclobutan-1-OL with high stereochemical purity?

- Methodological Answer : Synthesis typically involves transamination reactions using cyclobutanone derivatives and methylamine. For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) must be optimized. Post-synthesis, silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) is used for purification. Stereochemistry is confirmed via 1D NOE experiments, as demonstrated in the synthesis of structurally similar cyclobutane derivatives (e.g., 43–59% yield with 97–99% purity) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm molecular structure and regiochemistry (e.g., cyclobutane ring protons resonate at δ 1.8–3.2 ppm, while hydroxyl protons appear as broad singlets at δ 1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for : 102.0919; observed: 102.0918) .

- HPLC : Assesses purity (>95% by UV detection at 254 nm) and identifies impurities .

Q. How should researchers address the hygroscopicity and stability of this compound during storage?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in desiccants (e.g., silica gel). Monitor stability via periodic HPLC analysis under accelerated conditions (40°C/75% relative humidity for 4 weeks) to detect degradation products like oxidized amines or cyclobutane ring-opening derivatives .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to differentiate enantiomers (e.g., cis vs. trans isomers), as stereochemistry significantly impacts receptor binding .

- Impurity Profiling : Employ LC-MS/MS to identify trace impurities (e.g., thiophene-containing byproducts or N-methylated analogs) that may interfere with bioassays .

- Assay Standardization : Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。